4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide is a benzothiophene derivative with a unique structure that combines fluorine and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis, beginning with the formation of the benzothiophene core, followed by the introduction of the fluorine and pyridine groups. Key steps in the synthesis include:
Cyclization reactions to form the benzothiophene ring.
Fluorination reactions using reagents like Selectfluor.
Introduction of the pyridine ring via coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include:
Use of automated flow reactors for continuous synthesis.
Optimization of temperature, pressure, and solvent systems.
Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or peracids.
Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of catalysts like iron.
Major Products
The major products formed from these reactions can vary:
Oxidation might yield sulfoxides or sulfones.
Reduction can produce alcohols or amines.
Substitution can introduce new functional groups, such as nitro or halide groups.
Scientific Research Applications
4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
Mechanism and Molecular Targets
The mechanism by which this compound exerts its effects can involve:
Binding to specific protein targets, such as enzymes or receptors.
Modulating biological pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide stands out compared to similar compounds due to:
Unique combination of fluorine and pyridine, which can enhance biological activity and selectivity.
Structural rigidity due to the benzothiophene core, which can improve binding affinity.
Similar Compounds
4-fluoro-2-methylbenzothiophene.
3-methyl-N-(2-pyridinyl)benzothiophene-2-carboxamide.
N-(2-pyridinyl)-benzothiophene derivatives.
This compound’s structural features and versatility in reactions and applications make it a fascinating subject for ongoing research and potential practical use.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-12-17-14(21)4-2-6-16(17)26-19(12)20(24)23-15-5-3-11-25-18(15)13-7-9-22-10-8-13/h2,4,6-10,15,18H,3,5,11H2,1H3,(H,23,24)/t15-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHNOWDLHTUSY-MAUKXSAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC(=C12)F)C(=O)NC3CCCOC3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC(=C12)F)C(=O)N[C@H]3CCCO[C@@H]3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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